Carbosulfan-d18

Übersicht

Beschreibung

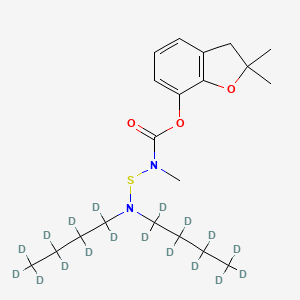

Carbosulfan-d18 is a deuterium-labeled derivative of Carbosulfan, an insecticide belonging to the carbamate class. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the metabolism and fate of Carbosulfan in various environments and organisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Carbosulfan-d18 typically involves the deuteration of Carbosulfan. The process begins with the preparation of Carbosulfan, which is achieved by reacting carbofuran with an appropriate thiol reagent in the presence of an acid-binding agent like triethylamine . The deuteration step involves replacing hydrogen atoms with deuterium using deuterated reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The final product is typically stored under inert atmosphere at low temperatures to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions: Carbosulfan-d18 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound back to its parent compound or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the carbamate or benzofuran moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols are employed under basic or neutral conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Parent Carbosulfan or other reduced derivatives.

Substitution: Various substituted carbamate or benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Carbosulfan-d18 is widely used in scientific research due to its stable isotope labeling. Its applications include:

Wirkmechanismus

Carbosulfan-d18 exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve signal transmission and ultimately resulting in paralysis and death of the target insect . The deuterium labeling does not significantly alter the mechanism of action but aids in tracing the compound’s metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Carbosulfan-d18 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:

Carbosulfan: The parent compound, widely used as an insecticide.

Carbofuran: Another carbamate insecticide with similar properties but without deuterium labeling.

Endosulfan: A chemically similar insecticide but with different toxicological profiles.

This compound stands out for its use in precise analytical studies, offering enhanced accuracy and reliability in quantifying Carbosulfan residues and understanding its metabolic fate .

Biologische Aktivität

Carbosulfan-d18 is a deuterated derivative of carbosulfan, a carbamate insecticide known for its efficacy against various agricultural pests and vector mosquitoes. This article explores the biological activity of this compound, including its toxicological effects, insecticidal properties, and environmental impact.

- Chemical Formula : C20H32N2O3S

- Molecular Weight : 368.55 g/mol

- CAS Number : 55285-14-8

Insecticidal Activity

This compound exhibits significant insecticidal activity against various mosquito species. Research indicates that it is particularly effective against:

- Culex quinquefasciatus

- Anopheles stephensi

- Aedes aegypti

Laboratory Findings

In laboratory settings, the insecticidal potency of this compound has been quantified through lethal dose (LD) and lethal concentration (LC) metrics:

| Mosquito Species | LD50 (µg/cm²) | LC50 (mg/L) |

|---|---|---|

| Culex quinquefasciatus | 6.65 | 5.4 x 10^-5 |

| Anopheles stephensi | 5.19 | 1.6 x 10^-4 |

| Aedes aegypti | 8.35 | 5.4 x 10^-4 |

These values indicate that this compound is highly toxic to both adult mosquitoes and their larvae, with lower concentrations required to achieve lethal effects in larvae compared to adults .

Field Studies

Field trials have demonstrated the effectiveness of this compound in controlling mosquito populations in various habitats:

- At a dosage of 2.00 kg (ai)/ha , complete control of Culex quinquefasciatus larvae was observed in cement tanks for one week.

- In polluted water bodies such as cesspools and drains, the effectiveness was noted for less than a week, highlighting the compound's rapid degradation in certain environments .

Toxicological Profile

This compound is classified as a hazardous substance with potential mutagenic effects. Key toxicological findings include:

- Acute Toxicity : Ingestion of less than 40 grams can be fatal, with symptoms including nausea, vomiting, and abdominal cramps.

- Chronic Effects : Long-term exposure may lead to irreversible effects such as blurred vision and weakness due to cholinesterase inhibition .

Ecotoxicology

The compound poses significant risks to aquatic life:

- Fish LC50 (96 h) : Bluegill sunfish at 0.015 mg/L; trout at 0.045 mg/L.

- Daphnia EC50 (48 h) : 1.5 µg/L.

These findings indicate a high level of toxicity to non-target aquatic organisms, necessitating careful management in agricultural applications .

Environmental Fate

This compound is rapidly degraded under both aerobic and anaerobic conditions, with a degradation half-life (DT50) of approximately 2-3 days . Its principal metabolite is carbofuran, which also has notable toxicity profiles .

Case Studies

Several studies have documented the impact of this compound on pest control and environmental safety:

- Study on Vector Control : Evaluated the effectiveness of this compound in urban settings for controlling mosquito populations, showing promising results in reducing disease transmission vectors.

- Agricultural Application : Investigated the use of this compound in crop protection against pests while assessing its environmental impact on local ecosystems.

These case studies underline the dual nature of this compound as an effective pesticide while also raising concerns regarding its ecological footprint.

Eigenschaften

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]sulfanyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O3S/c1-6-8-13-22(14-9-7-2)26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3/i1D3,2D3,6D2,7D2,8D2,9D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQUFIHWVLZVTJ-UAIYZDRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675554 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ({bis[(~2~H_9_)butyl]amino}sulfanyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189903-75-0 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ({bis[(~2~H_9_)butyl]amino}sulfanyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.